molecular formula C12H16ClNO B14335352 (4-Phenyl-1,2,3,6-tetrahydropyridin-3-yl)methanol;hydrochloride CAS No. 95835-86-2

(4-Phenyl-1,2,3,6-tetrahydropyridin-3-yl)methanol;hydrochloride

Cat. No.: B14335352
CAS No.: 95835-86-2
M. Wt: 225.71 g/mol
InChI Key: KRECAKAINPRPHP-UHFFFAOYSA-N
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Description

(4-Phenyl-1,2,3,6-tetrahydropyridin-3-yl)methanol;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. It is a derivative of piperidine and is known for its neurotoxic properties, making it a valuable tool in neurological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenyl-1,2,3,6-tetrahydropyridin-3-yl)methanol;hydrochloride typically involves the reduction of 4-phenyl-1,2,3,6-tetrahydropyridine using appropriate reducing agents. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale and efficiency. The use of continuous flow reactors and automated systems may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

(4-Phenyl-1,2,3,6-tetrahydropyridin-3-yl)methanol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives .

Mechanism of Action

The compound exerts its effects primarily by inhibiting mitochondrial complex I, leading to mitochondrial dysfunction and oxidative stress. This results in the formation of free radicals and subsequent neuronal damage, particularly in dopaminergic neurons. The molecular targets include mitochondrial proteins and pathways involved in apoptosis and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Phenyl-1,2,3,6-tetrahydropyridin-3-yl)methanol;hydrochloride is unique due to its specific structural features that allow it to be metabolized into active neurotoxic compounds. Its ability to induce Parkinsonian symptoms in animal models makes it a valuable tool for studying the disease and testing potential treatments .

Properties

CAS No.

95835-86-2

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

(4-phenyl-1,2,3,6-tetrahydropyridin-3-yl)methanol;hydrochloride

InChI

InChI=1S/C12H15NO.ClH/c14-9-11-8-13-7-6-12(11)10-4-2-1-3-5-10;/h1-6,11,13-14H,7-9H2;1H

InChI Key

KRECAKAINPRPHP-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C(CN1)CO)C2=CC=CC=C2.Cl

Origin of Product

United States

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